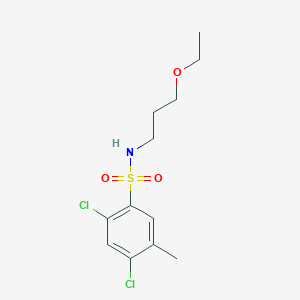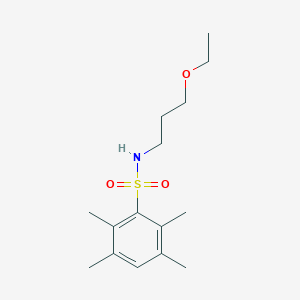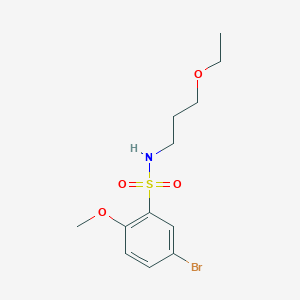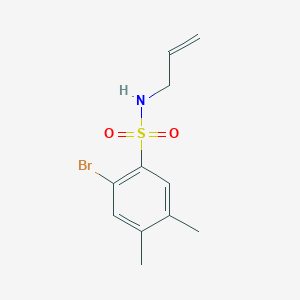![molecular formula C18H19FN2O2 B273042 (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone, also known as FMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant interest in the scientific community due to its potential therapeutic applications in various fields, including neuroscience and psychiatry. In
Mécanisme D'action
The exact mechanism of action of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is not yet fully understood. However, it has been proposed that (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has also been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has been shown to have several biochemical and physiological effects. It has been found to reduce anxiety-like behavior in animal models and to improve cognitive function in rats. (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is its specificity for the 5-HT1A receptor, which makes it a potentially useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is its poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone. One area of interest is the potential use of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone as a treatment for depression and anxiety disorders. Another area of interest is the development of more potent and selective analogs of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone. Additionally, further studies are needed to elucidate the exact mechanism of action of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone and its effects on various neurotransmitter systems.
Méthodes De Synthèse
The synthesis of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone involves the reaction of 3-fluoroacetophenone with 4-(4-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction yields (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone as a white solid.
Applications De Recherche Scientifique
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has been extensively studied in the field of neuroscience and psychiatry due to its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has been shown to modulate the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, emotion, and cognition.
Propriétés
Nom du produit |
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
|---|---|
Formule moléculaire |
C18H19FN2O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(3-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H19FN2O2/c1-23-17-7-5-16(6-8-17)20-9-11-21(12-10-20)18(22)14-3-2-4-15(19)13-14/h2-8,13H,9-12H2,1H3 |
Clé InChI |
ZGKICTCYKKEHKP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)


![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)
![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)